![molecular formula C4H4N4O3 B2624576 3-nitro-1H-pyrazole-4-carboxamide CAS No. 39205-91-9](/img/structure/B2624576.png)
3-nitro-1H-pyrazole-4-carboxamide
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Overview
Description
“3-nitro-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 39205-91-9 . It has a molecular weight of 156.1 .
Synthesis Analysis
A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .
Chemical Reactions Analysis
In the field of fungicides, pyrazole-4-carboxamides have been synthesized and shown to exhibit significant antifungal activities . They have been found to inhibit Alternaria solani and Fusarium oxysporum .
Scientific Research Applications
- Researchers have explored the antifungal properties of derivatives related to 3-nitro-1H-pyrazole-4-carboxamide . For instance, Wu et al. synthesized and evaluated the antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives . Investigating its efficacy against fungal pathogens could be a valuable research avenue.
- Pyrazole derivatives, including 3-nitro-1H-pyrazole-4-carboxamide , have been studied for their biomedical applications. These may include drug development, targeting specific cellular pathways, or modulating biological processes . Investigating its interactions with cellular components could yield valuable insights.
Antifungal Activity
Biomedical Applications
Mechanism of Action
Target of Action
The primary target of 3-nitro-1H-pyrazole-4-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the energy synthesis of pathogens by facilitating mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been one of the most significant targets for developing fungicides .
Mode of Action
3-nitro-1H-pyrazole-4-carboxamide interacts with its target, SDH, by forming H-bond and π – π stacking interactions . This interaction inhibits the function of SDH, thereby blocking the energy synthesis of the pathogens .
Biochemical Pathways
By inhibiting SDH, 3-nitro-1H-pyrazole-4-carboxamide disrupts the mitochondrial electron transfer between succinate and ubiquinone . This disruption affects the energy synthesis of the pathogens, leading to their inability to survive and reproduce .
Result of Action
The molecular and cellular effects of 3-nitro-1H-pyrazole-4-carboxamide’s action result in the inhibition of pathogen growth. For instance, it has been shown to exhibit more than 90% inhibition against Alternaria solani at a concentration of 100 μg/mL .
Safety and Hazards
The safety information for “3-nitro-1H-pyrazole-4-carboxamide” can be found in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
properties
IUPAC Name |
5-nitro-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(9)2-1-6-7-4(2)8(10)11/h1H,(H2,5,9)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJDENHMYYSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-1H-pyrazole-4-carboxamide |
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